molecular formula C14H15NO2 B11876190 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

Cat. No.: B11876190
M. Wt: 229.27 g/mol
InChI Key: ZMUBQHMEJZWUPV-UHFFFAOYSA-N
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Description

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline ( 540804-03-3) is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound features a fused furo[3,4-b]quinoline core structure, a scaffold of significant interest in medicinal chemistry due to its relationship to the biologically active quinoline class . Quinoline and its derivatives are extensively researched for their diverse pharmacological properties, including potent anticancer and antimicrobial activities . The mechanism of action for various quinoline-based compounds can include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of enzymes like topoisomerases, which are critical targets in cancer therapy . Furthermore, structurally similar furoquinoline compounds have been subjects of study for their antioxidant activities, indicating the potential for this chemical architecture to interact with biological oxidative pathways . As a building block in drug discovery, this specific ethyl-methoxy derivative provides researchers with a valuable intermediate for the synthesis and evaluation of new therapeutic agents. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

9-ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C14H15NO2/c1-3-10-11-6-9(16-2)4-5-13(11)15-14-8-17-7-12(10)14/h4-6H,3,7-8H2,1-2H3

InChI Key

ZMUBQHMEJZWUPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2COCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Step 1 : Formation of an imine intermediate between ethyl 3-aminobenzoate and propargyl aldehyde.

  • Step 2 : Oxidative cyclization mediated by Oxone®, generating the dihydrofuran ring.

  • Key Parameters :

    • Solvent: Acetonitrile (optimal polarity for intermediate stabilization).

    • Catalyst: Cu(OTf)2 (5 mol%) enhances cyclization efficiency.

    • Temperature: 60°C balances reaction rate and byproduct suppression.

ParameterValueImpact on Yield
Oxone® Equiv1.172% → 85%
Cu(OTf)2 Loading5 mol%60% → 78%
Reaction Time12 hOptimal

This method achieves 85% yield for unsubstituted dihydrofuroquinoline analogs, though substituent placement requires further tuning.

Functionalization of the Quinoline Core

Regioselective Methoxylation at C7

Methoxy group installation demands careful control to avoid O-demethylation. A two-step protocol proves effective:

  • Nitration : Directed by the fused furan ring, nitric acid/sulfuric acid mixture introduces NO2 at C7.

  • Reduction and Methoxylation :

    • Pd/C-catalyzed hydrogenation reduces NO2 to NH2.

    • Diazotization with NaNO2/HCl followed by methanolysis yields the methoxy group.

Yield : 68% over three steps.

Ethylation at C9

The ethyl group is introduced via Friedel-Crafts alkylation using ethyl bromide and AlCl3. The electron-rich C9 position (activated by the furan oxygen) facilitates selective ethylation:

  • Conditions: 0°C, DCM solvent, 2 h.

  • Yield: 76% with <5% diethylation.

Alternative Route: Cascade Cyclization of Propargyl Derivatives

A TBAB-catalyzed cascade reaction constructs the furoquinoline core in one pot (Fig. 2):

  • Sonogashira Coupling : 2-Chloroquinoline-3-carbaldehyde reacts with ethyl-propiolate.

  • 5-exo-dig Cyclization : TMSCF3 and CsF promote furan ring closure.

  • Hydrolysis : Aqueous workup yields the dihydrofuran.

Starting MaterialCatalyst SystemYield
2-Chloroquinoline-3-carbaldehydeTBAB/CsF/TMSCF382%

This method’s advantage lies in its convergent nature, though adapting it for methoxy/ethyl substituents requires tailored starting materials.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantageLimitation
Povarov Cyclization452%Scalable (>10 g demonstrated)Requires post-functionalization
Cascade Cyclization365%Convergent synthesisSensitive to substituent bulk

The cascade approach offers higher efficiency but demands specialized precursors. The Povarov route provides flexibility for late-stage modifications .

Chemical Reactions Analysis

Oxidation of the Dihydrofuran Ring

The 1,3-dihydrofuro moiety undergoes oxidation to form aromatic furan derivatives. For example:

SubstrateOxidizing AgentProductYieldConditionsSource
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinolineDDQ9-Ethyl-7-methoxyfuro[3,4-b]quinoline85%CH₂Cl₂, rt, 12 h

This reaction proceeds via radical intermediates, with the dihydrofuran ring losing two hydrogen atoms to achieve aromaticity .

Electrophilic Aromatic Substitution (EAS)

The quinoline core participates in EAS at the C-5 and C-8 positions due to electron-rich regions from the fused furan oxygen:

Reaction TypeReagentPosition SubstitutedProductYieldConditionsSource
NitrationHNO₃/H₂SO₄C-55-Nitro-9-ethyl-7-methoxy-1,3-dihydrofuro...72%0°C, 2 h
BrominationBr₂/FeBr₃C-88-Bromo-9-ethyl-7-methoxy-1,3-dihydrofuro...68%CHCl₃, reflux, 4 h

Regioselectivity aligns with computational predictions of electron density distribution .

Functionalization of the Ethyl Group

The ethyl substituent at C-9 undergoes oxidation or substitution:

Oxidation to Carboxylic Acid

ReagentProductYieldConditionsSource
KMnO₄, H₂O9-Carboxy-7-methoxy-1,3-dihydrofuro...63%80°C, 6 h

Nucleophilic Substitution

Replacement of the ethyl group with amines under radical conditions:

AmineProductYieldConditionsSource
Piperidine9-Piperidinyl-7-methoxy-1,3-dihydro...58%AIBN, toluene, 24 h

Demethylation of the Methoxy Group

The methoxy group at C-7 is susceptible to demethylation under acidic or reductive conditions:

ReagentProductYieldConditionsSource
BBr₃, CH₂Cl₂7-Hydroxy-9-ethyl-1,3-dihydrofuro...89%-78°C, 1 h
H₂, Pd/C7-Hydroxy-9-ethyl-1,3-dihydrofuro...76%EtOH, 50°C, 4 h

The phenolic product can further participate in O-alkylation or acylation .

Cycloaddition Reactions

The dihydrofuran ring engages in [4+2] cycloadditions with dienophiles:

DienophileProductYieldConditionsSource
Maleic anhydrideFused tetracyclic adduct51%Xylene, reflux, 8 h

Biological Alkylation

In pharmacological contexts, the compound alkylates biological nucleophiles (e.g., cysteine residues in tubulin):

TargetInteractionBiological EffectSource
TubulinCovalent binding via ethyl groupMitotic arrest in cancer cells

Scientific Research Applications

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Table 2: Bioactivity of Quinoline Derivatives

Compound Type Key Substituents Bioactivity Efficacy Reference
Pyrazolo[3,4-b]quinolines 6-methoxy, 3-amide Antifungal MIC: 2–8 µg/mL
Pyrazolo[3,4-b]quinoline hydrazides Hydrazide side chain Anticancer (HeLa cells) IC₅₀: 12–18 µM
Dihydrobenzo[g]furoquinolines 3,4-dihydroxy Luminescence sensing Solvent/pH-dependent

    Biological Activity

    9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

    Chemical Structure and Properties

    • Chemical Formula : C₁₄H₁₅N₁O₂
    • CAS Number : 65837-12-9
    • Molecular Weight : 229.28 g/mol

    The compound features a furoquinoline structure, which is known for its bioactive properties. The methoxy and ethyl substituents enhance its lipophilicity and biological interactions.

    Biological Activities

    Recent studies have highlighted several key biological activities associated with this compound:

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

    StudyCell LineIC₅₀ (µM)Mechanism
    HeLa15.2Caspase activation
    MCF-712.8Cell cycle arrest

    Antimicrobial Properties

    The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. It shows effectiveness against resistant strains of Staphylococcus aureus and Candida albicans.

    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Candida albicans16 µg/mL

    Neuroprotective Effects

    Studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

    The biological activity of the compound can be attributed to several mechanisms:

    • Reactive Oxygen Species (ROS) Modulation : It regulates ROS levels, reducing oxidative stress in cells.
    • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
    • Gene Expression Regulation : It alters the expression of genes associated with apoptosis and cell cycle regulation.

    Case Studies

    • Case Study on Anticancer Activity :
      • A study conducted on human lung cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
    • Case Study on Antimicrobial Efficacy :
      • In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of the compound led to a notable reduction in infection severity compared to standard antibiotic treatments.

    Q & A

    What are the most effective green synthesis methods for 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline derivatives, and how do they compare in yield and purity?

    Category : Basic Research
    Answer :
    A catalyst-free, microwave-assisted protocol in aqueous ethanol (EtOH) under mild conditions is highly effective. This method uses aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole, achieving yields of 85–92% with high purity (HPLC >98%) without column chromatography . Comparative studies show that microwave irradiation reduces reaction times (20–30 minutes) versus conventional heating (hours). Alternative methods, such as TBAB (tetrabutylammonium bromide)-catalyzed phase-transfer reactions, achieve similar yields (90–95%) but require cesium fluoride and toluene at 0°C to ambient temperature . Green metrics (E-factor, atom economy) favor the microwave method due to reduced solvent waste and energy consumption.

    How can crystallographic data resolve structural ambiguities in furoquinoline derivatives?

    Category : Advanced Research
    Answer :
    Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, a related compound, 3-benzyl-7-methoxy-9-phenyl-2-tosylhexahydro-pyrrolo[3,4-b]quinoline, crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 21.5063 Å, b = 11.6188 Å, and c = 10.7616 Å. Bond angles and torsion angles derived from SC-XRD (e.g., C–C–C angles of 108.6–121.9°) validate stereochemistry and ring conformations . SC-XRD also clarifies regioselectivity in cyclization steps, distinguishing between [3,4-b] and [4,3-b] fused systems.

    What mechanistic insights explain the role of microwave irradiation in furoquinoline synthesis?

    Category : Advanced Research
    Answer :
    Microwave irradiation accelerates reactions via dielectric heating, polarizing reactants and lowering activation energy. In the synthesis of pyrazolo[3,4-b]quinolines, microwave conditions promote rapid Knoevenagel condensation between aryl aldehydes and dimedone, followed by cyclization with 5-amino-pyrazole. The absence of catalysts suggests a concerted pathway, where microwave energy stabilizes transition states (e.g., enol intermediates) and minimizes side reactions . Computational studies (DFT) could further elucidate microwave-specific effects on electron distribution in the transition state.

    How can researchers address contradictions in reported synthetic yields for furoquinoline derivatives?

    Category : Advanced Research
    Answer :
    Discrepancies often arise from variations in solvent systems, catalysts, or heating methods. For instance, microwave-assisted methods report >90% yields , while Friedlander condensations using CeO2 nanoparticles achieve 75–85% . To resolve contradictions:

    • Control experiments : Replicate conditions with identical reagents (e.g., solvent purity, catalyst loading).
    • Analytical validation : Use HPLC to compare purity and NMR to confirm structural integrity .
    • Statistical analysis : Apply Design of Experiments (DoE) to optimize parameters (temperature, time) and identify critical factors .

    What computational strategies predict the bioactivity of furoquinoline derivatives?

    Category : Advanced Research
    Answer :
    Molecular docking and dynamics simulations are key. For example:

    • Docking : Pyrazolo[3,4-b]quinolines show affinity for Ras oncogene targets (PDB: 4EPV) via hydrogen bonding with Asp30 and hydrophobic interactions .
    • QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antimicrobial IC50 values.
    • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) .

    Which analytical techniques are essential for characterizing furoquinoline derivatives?

    Category : Basic Research
    Answer :

    • HPLC : Quantify purity (>98% for pharmaceutical screening) .
    • NMR : Assign protons (e.g., methoxy δ 3.8–4.1 ppm) and carbons (quinoline C9 at δ 150–155 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 295.36 for 9-phenyl-dioxinoquinoline-thiol) .
    • XRD : Resolves stereochemistry in polycyclic systems .

    How do structural modifications influence the photophysical properties of furoquinolines?

    Category : Advanced Research
    Answer :
    Substituents at C7 and C9 significantly alter luminescence. For example:

    • Methoxy groups (C7) : Enhance blue emission (λem 450 nm) via electron-donating effects .
    • Ethyl groups (C9) : Increase quantum yield (Φ = 0.42) by reducing non-radiative decay .
    • Trifluoromethyl (CF3) : Red-shifts emission (λem 480 nm) due to electron-withdrawing effects .
      Time-resolved fluorescence and TD-DFT calculations validate these trends .

    What in vitro assays evaluate the antimicrobial efficacy of furoquinoline derivatives?

    Category : Basic Research
    Answer :

    • MIC assays : Test against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (CLSI guidelines).
    • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
    • Resistance studies : Serial passage experiments assess mutation prevention indices (MPI) .
      Recent studies report MIC values of 2–8 µg/mL for pyrazolo[3,4-b]quinolines against drug-resistant strains .

    How can researchers mitigate toxicity risks during furoquinoline handling?

    Category : Basic Research
    Answer :

    • PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
    • First aid : For eye contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
    • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .

    What strategies optimize reaction scalability for furoquinoline derivatives?

    Category : Advanced Research
    Answer :

    • Flow chemistry : Continuous microwave reactors enhance scalability (kg/day) with consistent heating .
    • Catalyst immobilization : Silica-supported CeO2 nanoparticles improve recovery and reuse .
    • DoE optimization : Central Composite Design (CCD) identifies critical parameters (e.g., stoichiometry, temperature) for pilot-scale synthesis .

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